molecular formula C11H10BrClN2 B8309561 7-Chloro-4-(beta-bromoethylamino)quinoline

7-Chloro-4-(beta-bromoethylamino)quinoline

Cat. No.: B8309561
M. Wt: 285.57 g/mol
InChI Key: IMURAHYXLKKDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(beta-bromoethylamino)quinoline is a useful research compound. Its molecular formula is C11H10BrClN2 and its molecular weight is 285.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrClN2

Molecular Weight

285.57 g/mol

IUPAC Name

N-(2-bromoethyl)-7-chloroquinolin-4-amine

InChI

InChI=1S/C11H10BrClN2/c12-4-6-15-10-3-5-14-11-7-8(13)1-2-9(10)11/h1-3,5,7H,4,6H2,(H,14,15)

InChI Key

IMURAHYXLKKDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydrobromic acid (22.5 ml, 414 mmol) and then sulphuric acid (7.5 ml, 140 mmol) are added dropwise onto the 7-chloro-4-(β-hydroxyethylamino)quinoline 5 (15 g, 67 mmol), the reaction medium being refrigerated using a bath of cold water. The reaction medium is then heated at 165° C. for 3 h 30 min, and then poured into 300 ml of cold water. The pH is then adjusted by adding NaHCO3 (pH approximately 9) and the medium is then extracted at the reflux of toluene (300 ml) for 15 min. The organic phase is then collected and the product 6 is obtained by crystallization at −18° C. overnight, filtration, and then drying under vacuum: 10.55 g (yield=55%).
Quantity
22.5 mL
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7.5 mL
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15 g
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300 mL
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Yield
55%

Synthesis routes and methods II

Procedure details

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